

# Analytical methods for 4-Chloro-7-methoxyquinoline-6-carboxamide characterization

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 4-Chloro-7-methoxyquinoline-6-carboxamide |
| CAS No.:       | 417721-36-9                               |
| Cat. No.:      | B1359183                                  |

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An Application Note for the Comprehensive Characterization of **4-Chloro-7-methoxyquinoline-6-carboxamide**

**Authored by: A Senior Application Scientist**

## Introduction

**4-Chloro-7-methoxyquinoline-6-carboxamide** is a critical pharmaceutical intermediate, most notably in the synthesis of Lenvatinib, an orally active multi-target tyrosine kinase inhibitor used in the treatment of various cancers.[1] The purity, identity, and stability of this intermediate are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its characterization throughout the drug development and manufacturing process.

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of **4-Chloro-7-methoxyquinoline-6-carboxamide**. It is designed for

researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By integrating data from orthogonal techniques, one can build a complete analytical profile, ensuring the material meets the stringent requirements of the pharmaceutical industry.

## Physicochemical Profile

A foundational understanding of the compound's physicochemical properties is the first step in developing any analytical method. These properties dictate choices for solvents, chromatographic conditions, and sample preparation techniques.

| Property          | Value  | Source    |
|-------------------|--|-----------|
| IUPAC Name        | 4-chloro-7-methoxyquinoline-6-carboxamide  | [2]       |
| CAS Number        | 417721-36-9  | [2][3]    |
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>                                 | [2][3]    |
| Molecular Weight  | 236.65 g/mol   | [2][3]    |
| Appearance        | White to off-white or light yellow solid   | [4][5][6] |
| Solubility        | Sparingly soluble in water.<br>Moderately soluble in polar organic solvents like DMSO and DMF. | [4]       |

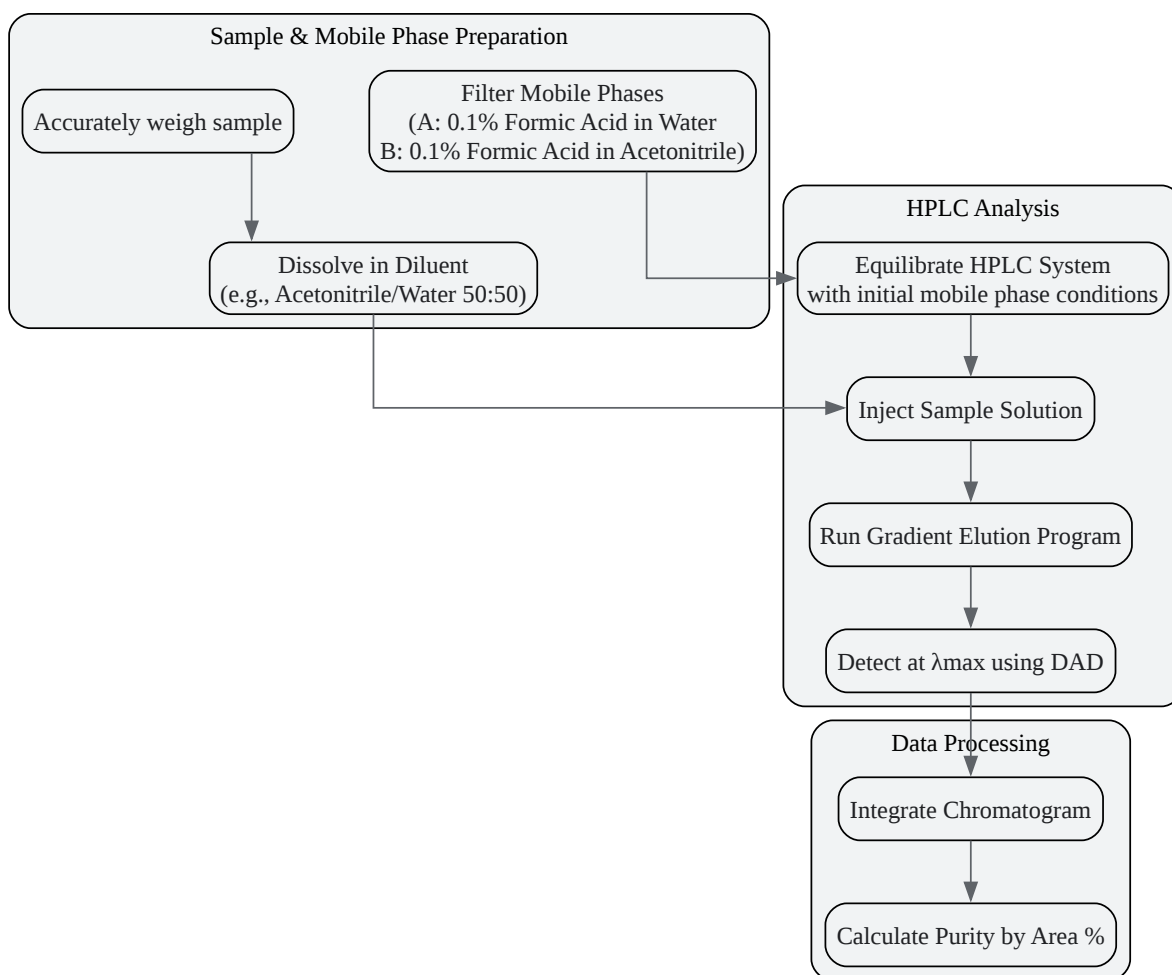
## Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and for quantitative assays. A well-developed reverse-phase HPLC method can effectively separate the main compound from process-related impurities and degradation products.

## Causality Behind Method Design:

- **Stationary Phase:** A C18 (octadecyl) column is chosen as it is a versatile, non-polar stationary phase that effectively retains moderately polar compounds like quinoline derivatives through hydrophobic interactions.<sup>[7][8]</sup>
- **Mobile Phase:** A gradient elution using water and acetonitrile allows for the separation of compounds with a range of polarities. Starting with a higher aqueous content allows for the retention of the main peak, while gradually increasing the organic solvent (acetonitrile) content elutes more non-polar impurities.
- **pH Modifier:** The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial. The quinoline nitrogen is basic and can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The acid protonates the basic sites, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.
- **Detection:** The conjugated quinoline ring system is a strong chromophore, exhibiting significant absorbance in the UV region.<sup>[9][10]</sup> A Diode Array Detector (DAD) is ideal as it can monitor a range of wavelengths simultaneously, helping to identify co-eluting peaks and select the optimal wavelength for quantification based on the compound's UV spectrum.

## Workflow for HPLC Purity Determination



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Caption: HPLC workflow from sample preparation to data analysis.

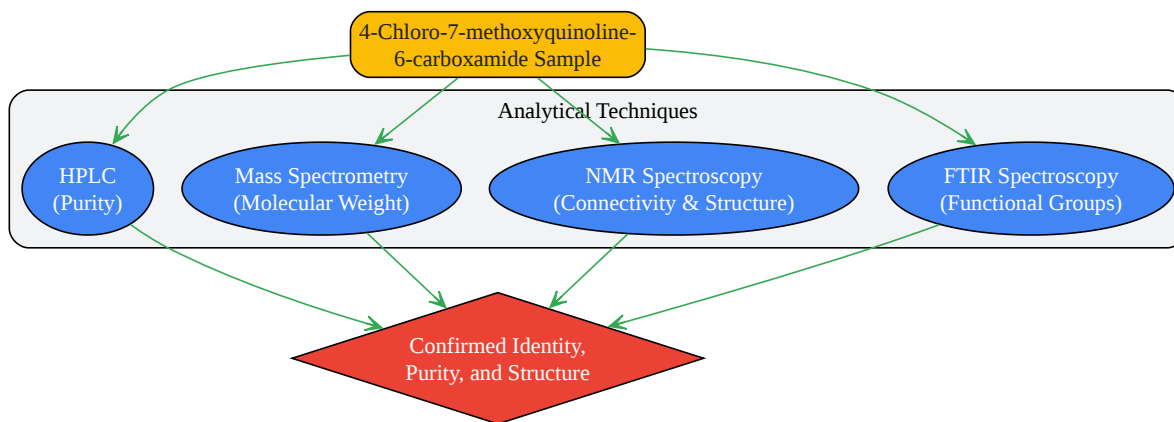
## Protocol 1: Reverse-Phase HPLC Method

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
- Chromatographic Conditions: | Parameter | Recommended Setting | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% (v/v) Formic Acid in Water | | Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | DAD, 254 nm or λ<sub>max</sub> | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 |
- Sample Preparation:
  - Accurately weigh approximately 10 mg of **4-Chloro-7-methoxyquinoline-6-carboxamide**.
  - Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
  - Vortex or sonicate to ensure complete dissolution.
- Analysis and Data Processing:
  - Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
  - Inject a blank (diluent) to ensure a clean baseline.
  - Inject the sample solution.
  - Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) \* 100.

## Part 2: Spectroscopic Analysis for Structural Elucidation

While chromatography assesses purity, a suite of spectroscopic techniques is required to confirm the molecular structure and identity of the compound.

## Overall Analytical Strategy



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Caption: Integrated analytical workflow for full characterization.

## Mass Spectrometry (MS)

Principle: MS provides a precise measurement of the molecular weight and offers structural clues through fragmentation patterns. For this compound, the presence of a chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in an approximate natural abundance of 3:1. This results in a characteristic isotopic pattern for the molecular ion, with a primary peak (M) and a secondary peak (M+2) at a ~3:1 intensity ratio, providing high confidence in the presence of a single chlorine atom.[11]

### Protocol 2: LC-MS Analysis

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
- LC Conditions: Use the same HPLC method as described in Protocol 1 to ensure chromatographic separation prior to MS analysis.

- MS Parameters (ESI Positive Mode):

| Parameter         | Recommended Setting |
|-------------------|---------------------|
| Ionization Mode   | ESI Positive        |
| Scan Range        | m/z 50 - 500        |
| Capillary Voltage | 3.0 kV              |
| Cone Voltage      | 30 V                |

| Desolvation Temp. | 350 °C |

- Expected Results:
  - The primary ion observed will be the protonated molecule,  $[M+H]^+$ .
  - Expected m/z:
    - For the  $^{35}\text{Cl}$  isotope: 237.04
    - For the  $^{37}\text{Cl}$  isotope: 239.04
  - Look for two peaks separated by  $\sim 2$  m/z units with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most definitive technique for structural elucidation, providing detailed information about the chemical environment and connectivity of atoms.  $^1\text{H}$  NMR will reveal the number of different types of protons and their neighboring environments.

### Protocol 3: $^1\text{H}$ NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in  $\sim 0.7$  mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).  $\text{DMSO-d}_6$  is a suitable solvent given the compound's solubility profile and its ability to dissolve a wide range of organic molecules.[\[4\]](#)[\[12\]](#)

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition:
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm). Tetramethylsilane (TMS) is the ultimate reference standard at  $\delta$  0.00 ppm.[13]
  - Acquire a standard <sup>1</sup>H NMR spectrum.
- Data Interpretation and Expected Chemical Shifts:
  - Based on published data, the following signals are expected in DMSO-d<sub>6</sub>. [14] The interpretation links these signals to the molecular structure.

| Chemical Shift ( $\delta$ , ppm) | Multiplicity   | Integration | Assignment         | Rationale   |
|----------------------------------|----------------|-------------|--------------------|---|
| ~8.78-8.82                       | Doublet        | 1H          | H2                 | Aromatic proton on the quinoline ring adjacent to nitrogen.   |
| ~8.46-8.49                       | Doublet        | 1H          | H3                 | Aromatic proton on the quinoline ring.  |
| ~7.79, ~7.88                     | Broad Singlets | 2H total    | -CONH <sub>2</sub> | The two protons of the primary amide group, often appearing as separate broad signals due to restricted rotation. |
| ~7.56-7.66                       | Singlet        | 1H          | H8                 | Aromatic proton on the quinoline ring.  |
| ~7.56-7.66                       | Singlet        | 1H          | H5                 | Aromatic proton on the quinoline ring.  |
| ~4.03                            | Singlet        | 3H          | -OCH <sub>3</sub>  | The three equivalent protons of the methoxy group.  |

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational

frequencies of chemical bonds.[15] It is a rapid and non-destructive technique for confirming the presence of key structural motifs.

#### Protocol 4: FTIR-ATR Analysis

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for solid powders as it requires minimal to no sample preparation.[15]
- Acquisition:
  - Obtain a background spectrum of the clean ATR crystal.
  - Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
  - Collect the sample spectrum over a range of 4000-600  $\text{cm}^{-1}$ .
- Expected Characteristic Absorption Bands:

| Wavenumber ( $\text{cm}^{-1}$ ) | Vibration Type        | Functional Group                    |
|---------------------------------|-----------------------|-------------------------------------|
| 3400 - 3100                     | N-H stretch           | Primary Amide (-CONH <sub>2</sub> ) |
| 3100 - 3000                     | C-H stretch           | Aromatic                            |
| ~1680 - 1650                    | C=O stretch (Amide I) | Amide (-CONH <sub>2</sub> )         |
| ~1620 - 1580                    | N-H bend (Amide II)   | Amide (-CONH <sub>2</sub> )         |
| ~1600, ~1470                    | C=C stretch           | Aromatic Ring                       |
| ~1250                           | C-O stretch           | Aryl Ether (-OCH <sub>3</sub> )     |
| ~800 - 600                      | C-Cl stretch          | Aryl Halide                         |

## Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive strategy for the characterization of **4-Chloro-7-methoxyquinoline-6-carboxamide**. The combination of HPLC for purity assessment with a suite of spectroscopic techniques (MS,

NMR, and FTIR) for structural confirmation ensures a thorough evaluation of the material's quality. By integrating data from these orthogonal methods, scientists can confidently verify the identity, purity, and structure of this critical pharmaceutical intermediate, thereby upholding the rigorous standards required for API synthesis and drug development.

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